3-HEXYLTHIO-1,2,4-TRIAZOLE
Description
Significance of Triazole Scaffolds in Medicinal Chemistry and Bioactive Compound Development
Triazole scaffolds are considered "privileged structures" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. nih.govresearchgate.net Their unique structural features, including dipole character, hydrogen bonding capability, rigidity, and solubility, contribute to their success as pharmacophores. nih.gov
The journey of triazole derivatives in pharmaceuticals has been marked by significant milestones. The name "triazole" was first proposed for the carbon-nitrogen ring system C2H3N3 by Bladin in 1885. nih.govnih.gov A pivotal moment came in 1944 with the discovery of the antifungal activities of azole derivatives, which paved the way for the development of numerous antifungal drugs. nih.gov The first oral triazole for systemic fungal infections, ketoconazole, was introduced in the early 1980s. nih.gov This was followed by the development of first-generation triazoles like fluconazole (B54011) and itraconazole, which offered a broader spectrum of activity and improved safety profiles. nih.gov To address limitations such as resistance and suboptimal pharmacokinetic properties, second-generation triazoles, including voriconazole (B182144) and posaconazole, were developed with enhanced potency. nih.gov
The 1,2,4-triazole (B32235) nucleus is a component of many drugs and has been shown to exhibit a wide range of pharmacological activities. tandfonline.comresearchgate.netglobalresearchonline.net Research has demonstrated the potent biological properties of these derivatives, which include:
Antibacterial nih.govsapub.org
Anticancer sapub.orgbohrium.com
Anticonvulsant nih.govsapub.org
Antituberculosis nih.gov
Antiviral nih.gov
Antiparasitic nih.gov
Analgesic and Anti-inflammatory nih.govsapub.org
The antifungal action of many triazole drugs stems from their ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov
Nitrogen-containing heterocycles are of paramount importance in the field of drug discovery, with over 85% of all biologically active compounds containing a heterocyclic or heteroaromatic structure. rsc.org Approximately 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, making it the most common heterocyclic framework in pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.com The presence of nitrogen atoms allows for interactions such as hydrogen bonding with biological targets like proteins and nucleic acids, which can enhance the stability and efficacy of a drug. mdpi.com These heterocycles are found in a vast array of natural products, including alkaloids, vitamins, and antibiotics, as well as in numerous synthetic drugs. mdpi.comopenmedicinalchemistryjournal.com
Overview of Thio-Substituted 1,2,4-Triazoles in Contemporary Research
The introduction of a sulfur atom into the 1,2,4-triazole ring system, creating thio-substituted derivatives, has opened up new avenues of research and potential applications.
Sulfur-containing functional groups are prevalent in a wide range of pharmacologically active compounds and natural products. tandfonline.com These groups, which include thioethers, sulfoxides, and sulfones, are valuable scaffolds in medicinal chemistry. tandfonline.com The incorporation of sulfur into the 1,2,4-triazole structure can significantly influence the compound's electronic properties and biological activity. researchgate.netrdd.edu.iq Sulfur-containing triazoles are recognized for their diverse pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rdd.edu.iqsemanticscholar.org
Among the various thio-substituted triazoles, 3-thio-1,2,4-triazoles have garnered considerable attention in scientific research. semanticscholar.orgdergipark.org.tr These compounds and their derivatives, such as 3-alkylthio-1,2,4-triazoles, are synthesized through various methods, often involving the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net The presence of the thiol or thione group at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening. semanticscholar.orgzsmu.edu.ua Research has shown that derivatives of 3-thio-1,2,4-triazole exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects. mdpi.comnih.gov For instance, certain 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety have demonstrated promising anticancer activity. nih.gov
Rationale for Academic Investigation of 3-HEXYLTHIO-1,2,4-TRIAZOLE
The specific compound, this compound, has emerged as a subject of academic interest due to its documented synthesis and the therapeutic potential suggested by its structural features.
Identified Presence in Academic Literature as a Synthesized Compound
While direct and extensive studies focused solely on this compound are limited, its synthesis falls within established and reported methodologies for 3-alkylthio-1,2,4-triazoles. The general and widely practiced method for the synthesis of such compounds involves the S-alkylation of a corresponding 1,2,4-triazole-3-thione precursor. uzhnu.edu.ua
A study by Al-Mansury et al. (2019) detailed the synthesis of a series of 3-alkylthio-1,2,4-triazole derivatives, including a hexylthio-substituted compound, specifically 3-(Hexylthio)-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole. orientjchem.org This synthesis was achieved by reacting the parent triazole-thiol with an appropriate alkyl halide, in this case, a hexyl halide, in the presence of a base. orientjchem.org This established protocol provides a clear and reproducible pathway for the synthesis of this compound.
The general synthetic approach is outlined in the table below:
| Step | Description | Reactants |
| 1 | Formation of the 1,2,4-triazole-3-thione precursor. | Carboxylic acid hydrazides and isothiocyanates. researchgate.net |
| 2 | S-alkylation of the triazole-thione. | 1,2,4-triazole-3-thione and a hexyl halide (e.g., hexyl bromide). uzhnu.edu.ua |
This documented synthetic accessibility underscores the feasibility of producing this compound for further academic and preclinical evaluation.
Potential for Targeted Biological Activity Based on Structural Features
The therapeutic potential of this compound can be inferred from the well-documented biological activities of structurally related compounds. The presence of the 1,2,4-triazole core, coupled with a flexible hexylthio side chain, suggests the possibility of interactions with various biological targets.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of 3-alkylthio-1,2,4-triazole derivatives. For instance, the aforementioned study by Al-Mansury et al. (2019) evaluated their synthesized compounds, including the hexylthio derivative, for anti-colon cancer activity. orientjchem.org Their findings revealed that these compounds exhibited growth-inhibitive effects on cancer cells. orientjchem.org Other research has also pointed to the antiangiogenic and broader anticancer activities of compounds with the 3-amino-1,2,4-triazole scaffold. nih.gov The lipophilic nature of the hexyl group could potentially enhance cell membrane permeability, a desirable property for anticancer agents.
Anti-inflammatory and Analgesic Activity: Research into 5-aryl-3-alkylthio-1,2,4-triazoles has demonstrated significant anti-inflammatory and analgesic properties with a reduced risk of ulcerogenic effects compared to standard drugs. mdpi.com The structural similarity suggests that this compound could also exhibit such activities.
Antimicrobial and Antifungal Activity: The 1,2,4-triazole nucleus is a well-known pharmacophore in antimicrobial and antifungal agents. The addition of a sulfur-containing side chain, as seen in this compound, has been shown to be a key feature in many biologically active compounds.
The following table summarizes the potential biological activities based on structural analogs:
| Biological Activity | Structural Feature | Supporting Evidence |
| Anticancer | 1,2,4-triazole ring and hexylthio group | Derivatives have shown growth inhibition in colon cancer cells. orientjchem.org |
| Anti-inflammatory | 3-Alkylthio-1,2,4-triazole scaffold | Analogs exhibit significant anti-inflammatory and analgesic effects. mdpi.com |
| Antimicrobial | 1,2,4-triazole nucleus and thioether linkage | A core structure in many antimicrobial and antifungal drugs. |
Structure
3D Structure
Properties
IUPAC Name |
5-hexylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-2-3-4-5-6-12-8-9-7-10-11-8/h7H,2-6H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXRSXPNMMTVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225657 | |
| Record name | 3-(Hexylthio)-1H-1,2,4-triazole | |
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Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74682-60-3 | |
| Record name | 5-(Hexylthio)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74682-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hexylthio-1,2,4-triazole | |
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| Record name | 3-(Hexylthio)-1H-1,2,4-triazole | |
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| Record name | 3-(hexylthio)-1H-1,2,4-triazole | |
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| Record name | 3-HEXYLTHIO-1,2,4-TRIAZOLE | |
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Synthesis Methodologies and Derivatization Strategies for 3 Hexylthio 1,2,4 Triazole
General Synthetic Routes to 1,2,4-Triazole-3-Thiones
The construction of the 1,2,4-triazole-3-thione core is a critical first step and can be achieved through several reliable methodologies. These routes typically begin with accessible starting materials and proceed through key intermediates like thiosemicarbazides.
A prevalent and effective method for synthesizing 1,2,4-triazole-3-thiones is the intramolecular cyclization of acylthiosemicarbazides in a basic medium. researchgate.net This reaction involves heating the linear thiosemicarbazide (B42300) derivative with an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH). nih.govmdpi.com The base facilitates the removal of a water molecule, leading to the formation of the stable five-membered triazole ring. researchgate.net The resulting product is an intermediate 1,2,4-triazole (B32235) thiolate, which is then converted to the final 1,2,4-triazole-3-thione upon acidification. researchgate.net The concentration of the alkaline solution is a key parameter, with studies reporting the use of solutions ranging from 2% to 8% NaOH. researchgate.netnih.govmdpi.com
| Reagent/Condition | Description | References |
| Starting Material | 1-Acyl-4-substituted-thiosemicarbazides | researchgate.net |
| Reaction Type | Intramolecular Cyclization | researchgate.netekb.eg |
| Medium | Aqueous Alkaline Solution (e.g., NaOH) | nih.govmdpi.com |
| Typical Base Conc. | 2% - 8% | researchgate.netmdpi.com |
| Final Step | Acidification (e.g., with HCl) to neutralize | researchgate.netresearchgate.net |
The synthesis of 1,2,4-triazole-3-thiones is often part of a broader multi-step protocol. zsmu.edu.uazsmu.edu.ua These sequences typically commence with carboxylic acids or their derivatives and proceed through several key transformations. zsmu.edu.ua A common pathway involves:
Esterification: Conversion of a carboxylic acid to its corresponding ester. zsmu.edu.ua
Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358). zsmu.edu.uazsmu.edu.ua
Thiosemicarbazide Formation: The carbohydrazide is then treated with an isothiocyanate or potassium thiocyanate (B1210189) to yield the crucial N-acylthiosemicarbazide intermediate. zsmu.edu.uaresearchgate.net
Cyclization: The final step is the alkaline-mediated cyclization of the acylthiosemicarbazide to furnish the 1,2,4-triazole-3-thione ring, as detailed in the previous section. zsmu.edu.uazsmu.edu.ua
Another multi-step approach begins with a 4-amino-1,2,4-triazole, which is then elaborated through condensation reactions to form Schiff bases, followed by further reactions to build more complex molecular architectures. chemmethod.com
Modern synthetic chemistry has seen the development of various metal-free and catalytic methods for constructing the 1,2,4-triazole ring, offering advantages in terms of efficiency, substrate scope, and environmental impact. isres.org
Metal-Free Approaches: These methods avoid the use of transition-metal catalysts. tandfonline.com One strategy involves the use of iodine as a catalyst for the oxidative cyclization of hydrazones and amines, proceeding through a cascade of C-H functionalization and C-N bond formations. organic-chemistry.org Other metal-free protocols utilize readily available reagents like D-glucose as a C1 synthon for the triazole ring. isres.org Facile electrochemical methods have also been developed that generate reactive iodide radicals in situ, avoiding the need for strong chemical oxidants. organic-chemistry.org
Catalytic Approaches: Copper-based catalysts are widely employed for the synthesis of 1,2,4-triazole derivatives. nih.gov A common approach is the copper-catalyzed oxidative coupling reaction that forms sequential N-C and N-N bonds, often using air or oxygen as the terminal oxidant. organic-chemistry.orgnih.gov These reactions are valued for their use of inexpensive and readily available catalysts. organic-chemistry.org Both copper(I) and copper(II) species have been shown to be effective. acs.org Silver(I) catalysis has also been used to control the regioselectivity of cycloaddition reactions, leading to specific isomers of substituted 1,2,4-triazoles. organic-chemistry.org
| Approach | Catalyst/Mediator | Key Features | References |
| Metal-Free | Iodine (I₂) | Oxidative cascade C-H functionalization | organic-chemistry.org |
| Metal-Free | Electrochemical | In situ generation of reactive iodide radicals | organic-chemistry.org |
| Metal-Free | D-Glucose | Renewable C1 synthon | isres.org |
| Catalytic | Copper (Cu) salts | Oxidative C-N and N-N bond formation; uses O₂ as oxidant | organic-chemistry.orgnih.gov |
| Catalytic | Silver (Ag) salts | Controls regioselectivity in cycloaddition reactions | organic-chemistry.org |
Specific Synthetic Pathways to 3-Alkylthio-1,2,4-Triazole Analogues
Once the 1,2,4-triazole-3-thione scaffold is in hand, the introduction of the alkylthio side chain is typically achieved through a direct alkylation reaction.
The most direct method for preparing 3-alkylthio-1,2,4-triazoles is the S-alkylation of the corresponding 1,2,4-triazole-3-thiol precursor. researchgate.net The triazole-3-thione exists in a tautomeric equilibrium with its thiol form, which can act as a potent nucleophile. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. researchgate.net This reaction is often carried out in the presence of a weak base, like sodium acetate (B1210297), to facilitate the deprotonation of the thiol. researchgate.net While the nitrogen atoms in the triazole ring are also potential nucleophilic sites, the reaction conditions can often be tuned to favor chemoselective S-alkylation. researchgate.netnih.gov A variety of alkylating agents can be employed, including alkyl halides (bromides, chlorides), haloalkanoic acid esters, and phenacyl bromides. mdpi.comresearchgate.net
The targeted synthesis of 3-hexylthio-1,2,4-triazole is a direct application of the general S-alkylation methodology described above. The synthesis follows a two-stage process:
Formation of the Precursor: A suitable 1,2,4-triazole-3-thione is first synthesized using one of the general routes outlined in section 2.1, such as the alkaline cyclization of an appropriate acylthiosemicarbazide.
S-Alkylation with a Hexyl Halide: The resulting 1,2,4-triazole-3-thiol is then reacted with a hexylating agent. The most common agents for this purpose would be 1-bromohexane (B126081) or 1-iodohexane. The reaction is typically performed in a suitable solvent in the presence of a base to yield the final this compound product.
The synthesis of related derivatives, such as those with branched hexyl chains, can be readily achieved by using the corresponding isomeric hexyl halide (e.g., 2-bromohexane, 3-bromohexane) in the S-alkylation step. This strategy allows for the creation of a library of related hexylthio derivatives for further study. The combination of pyrazole (B372694) and 1,2,4-triazole fragments is also a strategy for creating new compounds with biological potential. zsmu.edu.ua
Derivatization Strategies for Structural Modification and Library Generation
The this compound scaffold serves as a versatile platform for structural modification and the generation of compound libraries. The presence of the triazole ring nitrogens and the thioether linkage allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships. Derivatization strategies typically focus on substitution at the triazole ring nitrogens (N1, N2, or N4) or modification of the core structure to introduce new functional groups.
The 1,2,4-triazole ring of this compound can be further functionalized through the introduction of a wide range of substituents. Alkylation and arylation reactions are common methods to modify the triazole core, primarily occurring at the ring's nitrogen atoms. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the starting triazole (i.e., whether it is substituted at other positions).
Research on related 1,2,4-triazole systems demonstrates that alkyl groups, such as ethyl, propyl, butyl, and hexyl, can be introduced at the N4 position. nih.gov For instance, 4-alkyl-3,5-disubstituted-4H-1,2,4-triazoles have been synthesized by reacting the corresponding triazole precursor with alkylamines. nih.gov Similarly, aromatic and heteroaromatic moieties can be introduced via reactions like the Suzuki cross-coupling, where a bromo-substituted triazole is coupled with various boronic acids to yield diaryl-substituted triazoles. nih.gov This approach allows for the systematic introduction of diverse phenyl, substituted phenyl, and other aromatic groups to build extensive chemical libraries. The alkylation of the thiol group itself is a primary derivatization step starting from 1,2,4-triazole-3-thione, where different alkyl halides can be used to introduce varied chain lengths and functionalities, with the hexyl group being one such example. researchgate.netresearchgate.net
Table 1: Examples of Substituents Introduced onto the 1,2,4-Triazole Core
| Substituent Type | Example Substituents | Method of Introduction | Reference |
|---|---|---|---|
| Aliphatic (N-alkylation) | Ethyl, Propyl, Butyl, Hexyl | Reaction with alkylamines/halides | nih.gov |
| Aromatic (C-arylation) | Phenyl, 4-Vinylphenyl, 4-Methoxyphenyl | Suzuki Cross-Coupling | nih.gov |
To enhance molecular complexity and explore potential synergistic effects, the this compound moiety can be coupled with other heterocyclic systems. This strategy is prevalent in medicinal chemistry to create hybrid molecules that may target multiple biological pathways.
Methods for synthesizing molecules containing linked heterocyclic rings often involve multi-step reaction sequences. For example, derivatives have been synthesized where a 1,2,4-triazole ring is linked to a quinoxalinone, pyrimidine (B1678525), or thiadiazole system. zsmu.edu.ua A common synthetic route involves using a precursor triazole-thione which is then cyclized with other reagents to form a fused or linked heterocyclic system. For instance, 3-(thiomethyl)-1,2,4-triazole derivatives have been linked to pyrimidine and thiadiazole rings. zsmu.edu.ua Similarly, the synthesis of imidazolyl-1,2,4-triazoles has been achieved, aiming to combine the pharmacological profiles of both rings. zsmu.edu.uazsmu.edu.ua These syntheses often start with a functionalized triazole that can react with a suitably functionalized partner heterocycle.
The formation of Schiff bases (imines) is a significant derivatization strategy, particularly for 1,2,4-triazole systems bearing an amino group. To apply this to the this compound core, a 4-amino substituent is typically required, leading to the precursor 4-amino-3-hexylthio-1,2,4-triazole. This precursor can be synthesized from 4-amino-1,2,4-triazole-3-thione via S-alkylation with a hexyl halide.
The 4-amino group readily undergoes condensation reactions with a wide variety of aromatic and aliphatic aldehydes to form the corresponding Schiff bases. dergipark.org.trnih.govmdpi.commdpi.com This reaction is often carried out by refluxing the amino-triazole and the aldehyde in a suitable solvent like ethanol. mdpi.commdpi.com The diversity of commercially available aldehydes allows for the generation of a large library of Schiff base derivatives. These derivatives have been shown to possess a range of biological activities. dergipark.org.trnih.gov The imine linkage in the Schiff base provides a site for further chemical modification if desired.
Table 2: Synthesis of 1,2,4-Triazole Schiff Bases
| Precursor | Reagent | Resulting Moiety | Reference |
|---|---|---|---|
| 4-Amino-3-hexylthio-1,2,4-triazole | Aromatic Aldehydes | Schiff Base (Azomethine) | nih.govmdpi.com |
Enzymatic glycosylation represents a sophisticated strategy for creating nucleoside analogues of this compound. This chemoenzymatic approach combines the precision of chemical synthesis with the high selectivity of enzymatic transformations to attach sugar moieties to the heterocyclic core. nih.govnih.gov Such modifications can significantly alter the solubility, stability, and biological activity of the parent compound.
The process can be part of a solid-phase synthesis strategy where a triazole-containing molecule is assembled on a resin. nih.govnih.gov Following the chemical synthesis, specific enzymes such as glycosyltransferases are used to attach carbohydrate units. nih.govnih.gov For example, strategies have been developed for the enzymatic sialylation of lactose-presenting macromolecules that are built upon scaffolds containing triazole linkers. d-nb.info This demonstrates the compatibility of the triazole moiety with enzymatic conditions. While direct enzymatic glycosylation of this compound is a specialized field, the principles established for other triazole-containing structures suggest its feasibility for producing novel nucleoside analogues. nih.govnih.gov
Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry
The structural confirmation of this compound and its derivatives relies heavily on modern analytical and spectroscopic techniques. These methods are essential for verifying the outcome of synthetic steps and ensuring the purity and identity of the final compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure elucidation of this compound and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework. researchgate.neturfu.ruresearchgate.net
In the ¹H-NMR spectrum , characteristic signals would be expected for the protons of the hexyl group and the triazole ring.
Hexyl Group: A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group, a series of multiplets in the 1.2-1.8 ppm range for the four methylene (B1212753) (CH₂) groups of the chain, and a triplet around 3.0-3.3 ppm for the methylene group directly attached to the sulfur atom (-S-CH₂-).
Triazole Ring: A singlet in the region of 8.0-9.0 ppm for the C5-H proton and a broad singlet for the N-H proton, which can appear over a wide range (often >10 ppm) and may exchange with D₂O. ufv.br
In the ¹³C-NMR spectrum , distinct signals for each carbon atom in the molecule would be observed.
Hexyl Group: A signal for the terminal methyl carbon around 14 ppm, several signals between 22-32 ppm for the methylene carbons, including the one attached to sulfur.
Triazole Ring: Two signals for the triazole ring carbons (C3 and C5), typically appearing in the downfield region of 140-170 ppm. The C3 carbon, being attached to the sulfur atom, would be expected around 160-165 ppm, while the C5 carbon would appear at a slightly different chemical shift. urfu.ru
The precise chemical shifts and coupling constants provide definitive proof of the structure, confirm the success of derivatization reactions, and help in identifying the specific isomers formed. researchgate.neturfu.ru
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Triazole C5-H | ~8.5 ppm (s) | - |
| Triazole N-H | >10 ppm (br s) | - |
| S-CH₂- | ~3.2 ppm (t) | ~32 ppm |
| -CH₂- (x4) | ~1.3-1.8 ppm (m) | ~22-31 ppm |
| -CH₃ | ~0.9 ppm (t) | ~14 ppm |
| Triazole C3 | - | ~165 ppm |
| Triazole C5 | - | ~145 ppm |
(Note: Predicted values are based on typical ranges for similar structures and may vary depending on solvent and other factors.)
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. In the case of this compound, the FT-IR spectrum provides key insights into its structural composition. The analysis of S-alkylated 1,2,4-triazole derivatives reveals characteristic absorption bands that confirm the presence of specific chemical bonds. nih.gov
The spectrum is notably characterized by the absence of a thiol (S-H) stretching band, which would typically appear in the region of 2500-2600 cm⁻¹, indicating the successful S-alkylation of the precursor, 1,2,4-triazole-3-thione. The presence of the hexyl group is confirmed by C-H stretching vibrations of the alkyl chain, which are observed in the 2850-2960 cm⁻¹ region. umich.edu
The triazole ring itself exhibits several characteristic vibrations. The C=N stretching vibration is typically observed around 1650 cm⁻¹, while the N-N stretching vibration can be found at approximately 1147 cm⁻¹ and 1062 cm⁻¹. researchgate.net The C-S stretching vibration, confirming the thioether linkage, generally appears as a weaker absorption in the fingerprint region of the spectrum. The N-H stretching vibration of the triazole ring is also a key feature, typically appearing in the range of 3100-3300 cm⁻¹. researchgate.net
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3300 | N-H Stretch | 1,2,4-Triazole Ring |
| 2850-2960 | C-H Stretch (Aliphatic) | Hexyl Group |
| ~1650 | C=N Stretch | 1,2,4-Triazole Ring |
| ~1147, ~1062 | N-N Stretch | 1,2,4-Triazole Ring |
| Fingerprint Region | C-S Stretch | Thioether Linkage |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₈H₁₅N₃S, the expected molecular weight is 185.29 g/mol . The mass spectrum would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation of 3-alkylthio-1,2,4-triazoles under mass spectrometric conditions typically involves several key pathways. A common fragmentation is the cleavage of the C-S bond, leading to the loss of the hexyl group and the formation of a fragment corresponding to the 1,2,4-triazole-3-thiol cation. zsmu.edu.ua Further fragmentation of the hexyl chain itself can also occur, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).
Another characteristic fragmentation pathway involves the cleavage of the triazole ring itself. This can lead to the loss of neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or acetonitrile (B52724) (CH₃CN), resulting in various smaller charged fragments. rsc.org The precise fragmentation pattern can provide valuable information for confirming the structure of the molecule. zsmu.edu.uaresearchgate.net
Interactive Table: Potential Mass Spectrometry Fragments of this compound
| m/z Value (Proposed) | Fragment Ion |
| 185/186 | [C₈H₁₅N₃S]⁺ or [C₈H₁₅N₃S+H]⁺ (Molecular Ion) |
| 101 | [C₂H₃N₃S]⁺ (Loss of Hexyl Radical) |
| 85 | [C₆H₁₃]⁺ (Hexyl Cation) |
| Varies | Fragments from the cleavage of the triazole ring |
Elemental Analysis (C, H, N, S) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. nih.gov For this compound (C₈H₁₅N₃S), the theoretical elemental composition is as follows:
Carbon (C): 51.85%
Hydrogen (H): 8.16%
Nitrogen (N): 22.68%
Sulfur (S): 17.31%
The experimental results from an elemental analyzer should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the purity and empirical formula of the synthesized compound. This technique is a cornerstone of chemical characterization, providing a direct measure of the compound's composition. nih.gov
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 51.85 |
| Hydrogen | H | 1.01 | 15 | 15.15 | 8.16 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.68 |
| Sulfur | S | 32.07 | 1 | 32.07 | 17.31 |
| Total | 185.33 | 100.00 |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a chemical reaction and to assess the purity of the resulting product. umich.edu In the synthesis of this compound from 1,2,4-triazole-3-thione and a hexyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product.
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. umich.edu The Rf value is dependent on the polarity of the compound, the stationary phase (typically silica (B1680970) gel), and the mobile phase (a solvent or a mixture of solvents). As the S-alkylation reaction proceeds, a new spot corresponding to the less polar this compound product will appear on the TLC plate, typically with a higher Rf value than the more polar starting material, 1,2,4-triazole-3-thione. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. A single spot for the purified product on a TLC plate developed in an appropriate solvent system is a good indication of its purity. umich.edu
Interactive Table: TLC Parameters for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel plates are commonly used for the separation of moderately polar organic compounds. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform) is often used. The ratio can be adjusted to achieve optimal separation. researchgate.net |
| Visualization | The spots on the TLC plate can be visualized under UV light (if the compounds are UV active) or by using a staining agent such as iodine vapor or potassium permanganate (B83412) solution. |
| Rf Value | The Rf value of the product is expected to be higher than that of the starting material due to a decrease in polarity upon S-alkylation. An ideal Rf value for a single compound is typically between 0.3 and 0.7. nih.gov |
Biological Activity Profiling and Pharmacological Investigations
Antimicrobial Efficacy of 3-HEXYLTHIO-1,2,4-TRIAZOLE and Derivatives
Derivatives of 1,2,4-triazole (B32235), especially those with a thiol or substituted thio group at the 3-position, have demonstrated a broad spectrum of antimicrobial activities. nih.govuran.ua The lipophilic nature of the hexylthio substituent in this compound is hypothesized to enhance its ability to penetrate microbial cell membranes, potentially contributing to its antimicrobial effects. Research into this class of compounds has explored their effectiveness against a wide range of pathogenic bacteria and fungi.
The antibacterial potential of S-substituted 1,2,4-triazole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These compounds often exhibit significant inhibitory effects, which are influenced by the nature of the substituent attached to the sulfur atom and other positions on the triazole ring. researchgate.net
The potency of antibacterial agents is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.govresearchgate.net
Studies on various S-substituted 1,2,4-triazole-3-thiol derivatives have reported their MIC and MBC values against common pathogens. For instance, a series of S-substituted derivatives were tested against strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that these compounds possess noteworthy activity, with MIC values often ranging from 31.25 to 62.5 µg/mL and MBC values from 62.5 to 125 µg/mL. uran.ua While specific MIC and MBC data for this compound is not extensively detailed in the reviewed literature, the activity of analogous compounds suggests its potential as an antibacterial agent. For example, certain nalidixic acid-based 1,2,4-triazole derivatives have shown high activity against P. aeruginosa with MICs of 16 µg/mL. nih.gov
| Derivative Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S-substituted 1,2,4-triazole-3-thiols | Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |
| S-substituted 1,2,4-triazole-3-thiols | Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |
| S-substituted 1,2,4-triazole-3-thiols | Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |
| Nalidixic acid-based azomethines | Pseudomonas aeruginosa | 16 | Not Reported |
| This table presents representative data for classes of S-substituted 1,2,4-triazole derivatives. |
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary screening of antimicrobial activity. asm.orgwikipedia.org This method involves placing paper disks impregnated with the test compound onto an agar (B569324) plate inoculated with a specific bacterium. microbenotes.com The compound diffuses into the agar, and if it is effective against the bacteria, a clear area of no growth, known as a zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound. asm.org
This method is valuable for initial screening of large numbers of compounds due to its simplicity and low cost. uclouvain.benih.gov For 1,2,4-triazole derivatives, the disk diffusion assay is frequently the first step in identifying promising antibacterial candidates before proceeding to more quantitative tests like MIC determination. nih.gov For example, studies on thiophene-linked 1,2,4-triazoles showed marked antibacterial activity with inhibition zones greater than or equal to 18 mm against Gram-positive bacteria. mdpi.com
| Derivative Class | Bacterial Strain | Inhibition Zone (mm) |
| Thiophene-linked 1,2,4-triazoles | Staphylococcus aureus | ≥ 18 |
| Thiophene-linked 1,2,4-triazoles | Bacillus subtilis | ≥ 18 |
| Thiophene-linked 1,2,4-triazoles | Escherichia coli | ≥ 18 |
| This table presents representative data for a class of 1,2,4-triazole derivatives. |
The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a significant global health threat. digitellinc.com Consequently, there is an urgent need for novel antimicrobial agents effective against these pathogens. nih.gov The 1,2,4-triazole scaffold has been identified as a promising core for the development of compounds active against resistant strains. nih.govnih.gov
Several studies have synthesized 1,2,4-triazole hybrids and derivatives that exhibit potent activity against MRSA. nih.govturkjps.org For instance, certain 1,2,4-triazole hybrids have been reported to possess promising broad-spectrum antibacterial activity against clinically important drug-resistant pathogens, including MRSA. nih.gov The mechanism of action for these compounds can vary, with some inhibiting essential bacterial enzymes like DNA gyrase. nih.gov While specific studies on this compound against MRSA are limited, the general success of the triazole class suggests this is a promising area for future investigation. For instance, some indole-triazole derivatives have demonstrated excellent activity against MRSA, in some cases more effective than the standard drug ciprofloxacin. turkjps.org
In addition to their antibacterial properties, 1,2,4-triazole derivatives are well-known for their potent antifungal activity. pharmaerudition.org In fact, several commercially successful antifungal drugs, such as fluconazole (B54011) and itraconazole, are based on the 1,2,4-triazole structure. mdpi.com These compounds are used to treat both human and plant fungal infections. Their primary mechanism of action often involves the inhibition of sterol biosynthesis in fungi. nih.gov
The antifungal efficacy of S-substituted 1,2,4-triazoles has been demonstrated against a variety of fungal species, including those that are pathogenic to plants (phytopathogenic). nih.govnih.gov
Physalospora piricola is a phytopathogenic fungus that causes ring rot in apples and pears, leading to significant economic losses in agriculture. Research into new antifungal agents is crucial for managing this and other plant diseases.
Recent studies have explored the efficacy of novel 1,2,4-triazole derivatives against Physalospora piricola. In one study, a series of 1,2,4-triazole derivatives containing amino acid fragments were synthesized and evaluated. Several of these compounds exhibited exceptional in vitro antifungal activity against P. piricola. Specifically, compounds designated as 8d and 8k showed EC₅₀ values (the concentration that causes 50% of the maximum effect) of 10.808 µg/mL and 10.126 µg/mL, respectively, indicating potent inhibition of the fungus. nih.gov This highlights the potential of the 1,2,4-triazole scaffold in developing new and effective fungicides for agricultural use.
| Compound | Fungal Species | EC₅₀ (µg/mL) |
| Derivative 8d | Physalospora piricola | 10.808 |
| Derivative 8k | Physalospora piricola | 10.126 |
| This table presents data for specific 1,2,4-triazole derivatives containing amino acid fragments against a phytopathogenic fungus. nih.gov |
Antituberculosis and Antimycobacterial Activities
The 1,2,4-triazole nucleus is a key pharmacophore in the development of new antitubercular agents. nih.govresearchgate.net Various derivatives have shown specific activity against Mycobacterium tuberculosis and other mycobacteria. nih.govmdpi.com
In one study, a series of pyridine-1,2,4-triazole derivatives were synthesized and tested in vitro against M. tuberculosis H₃₇Ra, M. phlei, M. smegmatis, and M. timereck. nih.govnih.gov One compound in this series, C4, proved to be the most active, with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL against M. tuberculosis H₃₇Ra and 7.81 μg/mL against M. phlei. nih.govnih.gov Other compounds from the series also showed satisfactory results, with MIC values in the range of 31.25–62.5 μg/mL. nih.govnih.gov
Another investigation focused on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited promising anti-TB activity against the H₃₇Rv strain at 5.5 µg/mL and against multi-drug-resistant (MDR) strains at 11 µg/mL. mdpi.com The search for novel antimycobacterial agents has also led to the synthesis and evaluation of 1,2,3-triazole derivatives, with several compounds showing promising inhibitory activity against MTB with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.org These studies underscore the potential of modifying the 1,2,4-triazole scaffold to develop new drugs against tuberculosis. nih.govhoustonmethodist.org
Anticancer and Antitumor Properties
The 1,2,4-triazole moiety is present in several FDA-approved anticancer drugs, such as letrozole (B1683767) and anastrozole, highlighting its importance in oncology. researchgate.netnih.gov Derivatives of this scaffold have been extensively studied for their cytotoxic effects against a variety of cancer cell lines. zsmu.edu.uaresearchgate.net
Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Colon, Breast, Melanoma, Lung, Hepatic)
Numerous studies have reported the antiproliferative activity of 1,2,4-triazole derivatives against a panel of human cancer cell lines.
Colon Cancer: Novel conjugates of 1,2,3-triazoles linked to 1,2,4-triazoles were screened against human colon carcinoma cell lines Caco-2 and HCT116. Several compounds displayed good anticancer activity against the Caco-2 cell line, with IC₅₀ values ranging from 7.22 to 19.09 μM. nih.gov
Breast Cancer: The cytotoxicity of 1,2,4-triazole derivatives has been frequently evaluated against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govddtjournal.comnih.gov One study found that a 1,2,4-triazole derivative, compound 7e, showed significant activity against MCF-7 cells with an IC₅₀ of 4.7 μM. nih.gov Another series of pyrimidine-fused 1,2,4-triazolo[1,5-a]pyrimidine derivatives also showed efficacy against MCF-7 cells, with one compound having an IC₅₀ value of 1.69 µM. ekb.eg
Melanoma: A series of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety were tested against the human melanoma cell line IGR39. The synthesized compounds were generally found to be more cytotoxic against this cell line compared to others tested. nih.gov
Lung Cancer: The A549 non-small cell lung cancer line is a common model for evaluating potential anticancer agents. nih.govasianpubs.org Certain 1,2,4-triazole derivatives have shown activity against this cell line, with IC₅₀ values as low as 9.4 μM being reported. nih.gov
Hepatic Cancer: The antiproliferative activity of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives was evaluated against the HepG2 human hepatocellular liver carcinoma cell line. ddtjournal.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most frequently cited method for assessing the cytotoxic effects of 1,2,4-triazole derivatives on cancer cell lines. nih.govnih.govasianpubs.orgnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In numerous studies, the MTT assay was used to determine the concentration-dependent inhibitory effects of newly synthesized 1,2,4-triazole compounds on the proliferation of various cancer cell lines, including those of the breast, lung, colon, and pancreas. nih.govasianpubs.orgnih.govresearchgate.net The assay is a crucial step in identifying lead compounds with potent antiproliferative properties.
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound's cytotoxic activity. For 1,2,4-triazole derivatives, IC₅₀ values have been determined across a wide range of cancer cell lines. These values can vary significantly based on the specific substitutions on the triazole ring and the cancer cell line being tested.
For example, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones showed promising IC₅₀ values against the Hela cervical cancer cell line, with some compounds exhibiting values below 12 μM. nih.gov In another study, a coumarin-triazole hybrid, LaSOM 186, demonstrated a potent IC₅₀ of 2.66 μM against the MCF7 breast cancer cell line, which was significantly lower than the standard drug cisplatin (B142131) (45.33 μM). nih.gov A novel betulin-1,2,4-triazole derivative, Bet-TZ1, had IC₅₀ values ranging from 22.41 to 46.92 μM against melanoma, breast, and colorectal cancer cell lines. mdpi.com
The following tables summarize selected IC₅₀ values for various 1,2,4-triazole derivatives reported in the literature.
Cytotoxicity of 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines
| Compound Series | Cell Line | Cancer Type | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | Hela | Cervical | 12.1 | nih.gov |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 | Breast | 4.7 | nih.gov |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | Hela | Cervical | 2.9 | nih.gov |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7 | Breast | 6.43 | nih.gov |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | Hela | Cervical | 5.6 | nih.gov |
| 1,2,3-triazole/1,2,4-triazole hybrid (6a) | General | (various) | 0.040 (GI₅₀) | mdpi.com |
| 1,2,3-triazole/1,2,4-triazole hybrid (6b) | General | (various) | 0.035 (GI₅₀) | mdpi.com |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | Breast | 2.66 | nih.govrsc.org |
| 1,2,4-triazole-1,2,3-triazole conjugate (17) | MCF-7 | Breast | 0.31 | nih.gov |
| 1,2,4-triazole-1,2,3-triazole conjugate (22) | Caco-2 | Colon | 4.98 | nih.gov |
Mechanisms of Action in Cancer Cells
The anticancer effects of 1,2,4-triazole derivatives are attributed to various mechanisms of action. A primary strategy involves the inhibition of enzymes crucial for cancer cell proliferation and survival.
Studies have identified several potential protein targets, including:
Aromatase: This enzyme is a key target in the treatment of estrogen-dependent breast cancer. Letrozole and Anastrozole are well-known 1,2,4-triazole-based aromatase inhibitors. nih.gov Molecular docking studies for newly synthesized 1,2,4-triazole derivatives often investigate their binding modes within the aromatase enzyme's active site. nih.govmdpi.com
Kinase Inhibition: Various kinases, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2), are critical regulators of cell growth and are often deregulated in cancer. nih.govnih.govnih.gov Certain 1,2,4-triazole compounds have been identified as potent inhibitors of these kinases. nih.gov
Tubulin Polymerization: Tubulin is the building block of microtubules, which are essential for cell division. Some 1,2,4-triazole derivatives have been found to be strong tubulin inhibitors, thereby disrupting mitosis and leading to cancer cell death. nih.gov
In addition to enzyme inhibition, some 1,2,4-triazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com This can be accompanied by the disruption of the mitochondrial membrane potential and an increase in the expression of key apoptotic proteins like caspase 9. nih.govmdpi.com
Efficacy in 3D Cell Culture Models and Spheroids
The effectiveness of this compound in three-dimensional (3D) cell culture models or spheroids has not been evaluated in any published studies. 3D cell cultures are considered more physiologically relevant models for studying disease and drug efficacy compared to traditional 2D cultures. nih.govnih.gov The absence of research in this area means there is no data on how this compound might affect cell viability, proliferation, or other parameters in a 3D microenvironment.
Anti-inflammatory and Analgesic Effects
In Vivo Models (e.g., Carrageenan-induced Paw Edema)
The anti-inflammatory potential of this compound has not been specifically reported in the widely used carrageenan-induced paw edema model in rodents. This in vivo assay is a standard preclinical test to screen for acute anti-inflammatory activity of novel compounds. While studies have demonstrated the anti-inflammatory effects of other 5-thioalkyl-1,2,4-triazole derivatives in this model, specific data for the 3-hexylthio variant, such as percentage inhibition of edema, is not available. researchgate.netnih.govnih.govresearchgate.netamazonaws.com
Other Investigated Biological Activities
Investigations into 3-thio and 3-alkylthio-1,2,4-triazole derivatives have uncovered a variety of other significant biological activities. These properties highlight the versatility of the triazole scaffold and the influence of the thioether linkage on molecular interactions with biological targets.
The 1,2,4-triazole core is a constituent of several antiviral drugs, and its derivatives have been extensively studied for their inhibitory effects against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV). nih.govbenthamscience.com Isosteric analogs of the antiherpetic drug Acyclovir that incorporate a 1,2,4-triazole ring have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). nih.govbohrium.com
Studies have shown that derivatives substituted on the triazole ring can be active against HSV-1. nih.gov The lipophilicity of substituents on the triazole nucleus is considered an important factor in determining the antiviral potency of these compounds. nih.gov While specific studies focusing exclusively on this compound are not detailed in the provided sources, the known importance of lipophilic chains for the anti-HSV activity of this class of compounds suggests that the hexyl group could contribute favorably to this biological property. Research on other 1,2,3-triazole derivatives has identified compounds with significant efficacy against HSV-1, including strains resistant to Acyclovir. nih.govresearchgate.net These active compounds were found to interfere with viral egress and inhibit the expression of key viral proteins. nih.gov
Derivatives of 1,2,4-triazole, particularly those containing a thiol (-SH) or thioether (-S-alkyl) group, have been evaluated for their ability to neutralize free radicals, a key aspect of antioxidant activity. isres.orgnih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this potential. nih.gov
Studies on 1,2,4-triazole-3-thiones (where the sulfur is double-bonded to the carbon) have shown good free radical scavenging activity. isres.org However, S-alkylated 1,2,4-triazoles, the class to which this compound belongs, have been reported to exhibit weaker effects at similar concentrations in some series of compounds. isres.org Conversely, other research on different series of 1,2,4-triazole derivatives has demonstrated that various substituted compounds possess moderate to remarkable antioxidant activity in DPPH assays. researchgate.netminia.edu.eg For instance, one study synthesized a series of 1,2,4-triazoles and found that several compounds exhibited notable DPPH radical scavenging rates. minia.edu.eg Another study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol identified it as a potential free radical scavenger based on both DPPH and ABTS assays. nih.gov
| Compound Class | Assay | Activity Noted | Reference |
|---|---|---|---|
| Substituted 1,2,4-Triazoles | DPPH Radical Scavenging | Scavenging rates up to 49.4% at 10 µM for some derivatives. | researchgate.netminia.edu.eg |
| 1,2,4-Triazole-3-thiones | DPPH Radical Scavenging | Good inhibitory effect reported. | isres.org |
| S-Alkylated 1,2,4-Triazoles | DPPH Radical Scavenging | Weak effect reported in some studies. | isres.org |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH Radical Scavenging | IC₅₀ value of 1.3 x 10⁻³ M. | nih.gov |
The 1,2,4-triazole scaffold is integral to a variety of enzyme inhibitors. isp.edu.pkresearchgate.net Specifically, 3-thioether derivatives of 1,2,4-triazoles have been synthesized and identified as potent inhibitors of several enzymes, including those relevant to neurological disorders and diabetes. nih.govacs.org
In the context of Alzheimer's disease, the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets. nih.gov A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives were synthesized and showed potent inhibition against both AChE and BChE. nih.govacs.org Similarly, these compounds were evaluated against α-glucosidase, an enzyme targeted in the management of diabetes mellitus. The entire series of tested molecules showed activity against the α-glucosidase enzyme, with many derivatives demonstrating more potent inhibition than the reference standard, acarbose. nih.gov
| Compound Series | Target Enzyme | Reported IC₅₀ (µM) of Potent Derivatives | Reference |
|---|---|---|---|
| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidines | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |
| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | nih.gov | |
| α-Glucosidase | 36.74 ± 1.24 | nih.gov |
The somatostatin (B550006) subtype-4 receptor (SST₄) is a G-protein-coupled receptor that has emerged as a promising therapeutic target for conditions such as Alzheimer's disease and chronic pain. nih.govnih.gov Extensive research has focused on discovering non-peptide agonists for this receptor, with 3,4,5-trisubstituted-1,2,4-triazoles proving to be a particularly fruitful scaffold. nih.gov
Specifically, series of 3-thio-1,2,4-triazoles have been developed that demonstrate high affinity and selectivity for the SST₄ receptor. rsc.orgnih.gov In these structures, the thioether group at the 3-position serves as a key point for molecular modification. Structure-activity relationship (SAR) studies have led to the discovery of compounds with sub-nanomolar binding affinity (Kᵢ) and potent agonist activity (EC₅₀). rsc.orgnih.govnih.gov One lead compound from a 3,4,5-trisubstituted-1,2,4-triazole series demonstrated high affinity for SST₄ (Kᵢ = 19 nM) and acted as a full agonist (EC₅₀ = 6.8 nM), with over 240-fold selectivity against other somatostatin receptor subtypes. nih.govnih.gov Subsequent optimization of related 3-thio-1,2,4-triazole series has yielded agonists with even greater potency. rsc.orgnih.gov
| Compound Class | Target | Binding Affinity (Kᵢ) of Lead Compounds | Functional Activity (EC₅₀) of Lead Compounds | Reference |
|---|---|---|---|---|
| 3,4,5-Trisubstituted-1,2,4-triazoles | SST₄ Receptor | 19 nM | 6.8 nM | nih.gov |
| 3-Thio-1,2,4-triazoles | SST₄ Receptor | Sub-nanomolar for several derivatives | Aligned with binding affinity | rsc.orgnih.gov |
Beyond pharmacology, 1,2,4-triazole derivatives have a significant history in agrochemicals, forming the basis for some herbicides. acs.orgnih.gov Research in this area has explored how different substituents on the triazole ring influence phytotoxicity. Thioether-containing 1,2,4-triazole Schiff bases have been designed and synthesized as potential inhibitors of transketolase (TK), an enzyme target for novel herbicides. nih.gov
In these studies, certain compounds demonstrated excellent weed control, with over 90% inhibition against tested weeds at concentrations of 100 mg/L in vitro. nih.gov Greenhouse evaluations confirmed that some of these derivatives exhibited higher post-emergence herbicidal activity than commercial standards against certain weeds, while also showing safety for crops like maize and wheat. nih.gov While these studies did not specifically test a 3-hexylthio derivative, they establish that the 3-thioether 1,2,4-triazole scaffold is a viable platform for developing potent and selective herbicides. nih.gov Other studies on carbamoyl (B1232498) triazoles also showed good inhibitory activity against various weeds. acs.orgnih.gov
Structure Activity Relationship Sar Studies
Influence of the Alkylthio Moiety on Biological Activity
The alkylthio group at the 3-position of the 1,2,4-triazole (B32235) core is a key determinant of the biological efficacy of these compounds. Both the specific nature of the hexyl group and the general length of the aliphatic chain have been shown to significantly modulate the antimicrobial and antifungal properties of these molecules.
Role of the Hexyl Group in 3-HEXYLTHIO-1,2,4-TRIAZOLE
The hexyl group in this compound contributes to the lipophilicity of the molecule. This increased lipid solubility can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, such as bacteria and fungi. The optimal lipophilicity imparted by the six-carbon chain is believed to facilitate the transport of the molecule to its site of action within the cell, thereby contributing to its biological activity. While direct studies singling out the hexyl group are limited, its role can be inferred from broader studies on 3-alkylthio-1,2,4-triazoles.
Impact of Aliphatic Chain Length on Efficacy
Systematic studies on a series of 3-alkylthio-1,2,4-triazole derivatives have demonstrated a clear correlation between the length of the aliphatic chain and biological activity. Research on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles revealed that the antimicrobial effect tends to increase with the length of the carbon radical at the 5-thio position. zsmu.edu.ua In this particular study, the compound with a decyl (C10) chain exhibited the most potent antifungal activity. zsmu.edu.ua This suggests that while the hexyl group provides a balance of lipophilicity and solubility conducive to activity, longer chains may further enhance these properties, leading to greater efficacy up to a certain point. The optimal chain length is likely a balance between increasing lipophilicity to cross cell membranes and maintaining sufficient aqueous solubility to be transported to the target site.
Table 1: Influence of Alkylthio Chain Length on the Antimicrobial Activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole Derivatives Note: This table is a representation of the described trend where antimicrobial effect increases with the length of the carbon radical. Specific activity values were not provided in the source.
| Alkyl Chain at 5-thio position | Relative Antimicrobial Activity | Relative Antifungal Activity |
| Short Chain (e.g., Methyl, Ethyl) | Moderate | Moderate |
| Medium Chain (e.g., Hexyl) | Good | Good |
| Long Chain (e.g., Decyl) | High | Highest |
| Very Long Chain | Potentially Decreased | Potentially Decreased |
Substituent Effects on the Triazole Ring (N-4 and C-5 Positions)
Modifications to the 1,2,4-triazole ring at the N-4 and C-5 positions have been extensively explored to understand their impact on the biological profile of this class of compounds. The electronic and steric properties of these substituents play a crucial role in the interaction of the molecule with its biological targets.
Importance of Substituents on Antibacterial and Antifungal Activity
Substituents on the triazole ring are critical for defining the spectrum and potency of antibacterial and antifungal activities. For instance, in a series of 4,5-disubstituted-1,2,4-triazole-3-thiols, the nature of the groups at both the N-4 and C-5 positions was found to be a significant determinant of their antimicrobial efficacy. The introduction of different aryl and alkyl groups allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn affects its interaction with microbial targets. Studies on 3,4,5-trisubstituted 4H-1,2,4-triazoles have shown that substituents at the N-4 and C-5 positions influence the inhibitory potency of these compounds. nih.gov
Specific Structural Elements Enhancing or Decreasing Potency
Specific structural modifications have been identified that either enhance or diminish the biological potency of 1,2,4-triazole derivatives.
Enhancing Potency:
Aromatic Rings at C-5: The presence of an aromatic ring at the C-5 position is often associated with significant biological activity.
Electron-Withdrawing Groups: In some series of 1,2,4-triazoles, the introduction of electron-withdrawing groups on a C-5 aryl substituent can lead to increased antibacterial activity.
Hydrophobic Groups at N-4: Hydrophobic substituents at the N-4 position can contribute to hydrophobic interactions with biological targets, potentially increasing potency. nih.gov For example, a furfuryl group at the N-4 position has been found to be optimal in certain contexts. nih.gov
Decreasing Potency:
Bulky Substituents: While some degree of steric bulk can be beneficial, excessively large groups at the N-4 or C-5 positions may lead to steric hindrance, preventing the molecule from binding effectively to its target site.
Loss of Key Interaction Points: Removal or alteration of functional groups that are critical for hydrogen bonding or other key interactions with the target enzyme or receptor will likely decrease or abolish biological activity.
Table 2: General Structure-Activity Relationships of Substituents on the 1,2,4-Triazole Ring Note: This table summarizes general trends observed in various 1,2,4-triazole series, as specific data for this compound was not available.
| Position | Substituent Type | General Effect on Activity |
| N-4 | Small Alkyl/Aryl | Can be tolerated or beneficial |
| Bulky Alkyl/Aryl | Often leads to decreased activity | |
| Groups capable of H-bonding | May enhance binding to target | |
| C-5 | Aryl Ring | Often essential for activity |
| Aryl with Electron-Withdrawing Groups | Can increase antibacterial potency | |
| Aryl with Electron-Donating Groups | Variable, can increase or decrease activity | |
| Aliphatic Groups | Generally less potent than aryl groups |
Positional Isomerism and its Pharmacological Implications
The 1,2,4-triazole ring has multiple nitrogen and carbon atoms where substituents can be placed, leading to the possibility of positional isomers. For example, in the case of this compound, a positional isomer could theoretically exist where the hexylthio group is attached to the C-5 position instead of the C-3 position.
The pharmacological implications of such positional isomerism can be profound. The different electronic environment and steric accessibility of the C-3 and C-5 positions would likely lead to different binding affinities and selectivities for biological targets. However, a detailed comparative study of the pharmacological activities of 3-alkylthio- versus 5-alkylthio-1,2,4-triazoles was not found in the reviewed literature. This remains an area of interest for future research to fully elucidate the SAR of this class of compounds. The synthesis of S-alkylated and N-alkylated products of 1,2,4-triazole-3-thiols has been reported, with the S-alkylated isomers being the major products, indicating a thermodynamic or kinetic preference for substitution on the sulfur atom. uaeu.ac.ae
Correlation between Molecular Structure and Target Binding Affinity
The binding affinity of a ligand to its biological target is governed by a complex interplay of intermolecular forces. For 3-alkylthio-1,2,4-triazole derivatives, the nature and orientation of substituents on the triazole ring, as well as the characteristics of the alkylthio chain, are pivotal in determining this affinity and the resulting biological response.
The 1,2,4-triazole ring is a key pharmacophore that can engage in various non-covalent interactions with biological receptors, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrogen atoms of the triazole moiety can act as hydrogen bond acceptors or donors, which is crucial for anchoring the ligand in the binding pocket of a receptor. scbt.com
In a series of 3,4,5-trisubstituted-1,2,4-triazoles developed as ghrelin receptor ligands, the orientation of substituents around the central triazole core was found to be critical for activity. The 3-thioether linkage allows for the introduction of various substituents that can probe different regions of a receptor's binding site. For instance, in studies on somatostatin (B550006) receptor-4 (SST4) agonists, the 3-thio-1,2,4-triazole scaffold was instrumental in achieving high binding affinity and selectivity. rsc.org Comparative docking studies have identified key amino acid residues responsible for high-affinity binding, highlighting the importance of specific ligand conformations that are stabilized by these interactions. rsc.orgdntb.gov.ua
The selectivity of these compounds for a particular receptor subtype is often dictated by the specific substitution pattern. For example, in the development of ligands for endothelin receptors, different isomers of (arylmethyl)thio-substituted 1,2,4-triazoles showed varying affinities for ET(A) and ET(B) receptors, demonstrating that the precise positioning of the thioether and other substituents governs receptor selectivity. nih.gov The hydrophobic pocket of a receptor can accommodate the alkyl chain of the 3-alkylthio substituent, and the length and branching of this chain can significantly influence both affinity and selectivity. The hexyl group in this compound, being a moderately long and flexible lipophilic chain, would be expected to engage in significant hydrophobic interactions within a corresponding binding pocket.
The 1,2,4-triazole nucleus is a common feature in many enzyme inhibitors. researchgate.net Modifications to the substituents on this ring system can dramatically alter inhibitory potency. Studies on various enzymes have elucidated the role of different functional groups.
For 3-alkylthio-1,2,4-triazole derivatives, the nature of the alkyl group at the 3-position and other substituents at the N4 and C5 positions are key determinants of enzyme inhibition. In a study of 1,2,4-triazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, the inhibitory activities were found to be highly dependent on the substitution pattern. nih.govnih.gov
The following table summarizes the structure-activity relationships for a series of 1,2,4-triazole-3-thione derivatives against the DCN1 enzyme, illustrating the impact of substitutions on inhibitory activity.
| Compound | R Group | IC₅₀ (nM) |
| HD1 (Hit) | H | 116.3 |
| Derivative A | Methyl | 58.2 |
| Derivative B | Ethyl | 35.7 |
| Derivative C | Propyl | 15.4 |
| HD2 (Optimized) | Cyclopropyl | 2.96 |
| Data derived from a study on DCN1 inhibitors, showcasing the optimization from a hit compound through SAR exploration. nih.gov |
This data indicates that modifications to the substituent (R group) on the triazole scaffold have a profound effect on the inhibitory concentration (IC₅₀).
Strategies for Rational Drug Design Based on SAR Analysis
The insights gained from SAR studies are invaluable for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For the 3-alkylthio-1,2,4-triazole scaffold, several strategies can be employed.
One primary strategy is scaffold hopping and substituent optimization . Based on an initial hit compound like this compound, medicinal chemists can synthesize a library of analogs by varying the alkyl chain at the 3-thio position (e.g., shorter, longer, branched, or cyclic alkyl groups) to probe the limits of the corresponding hydrophobic pocket. Furthermore, substitutions at the N4 and C5 positions of the triazole ring can be explored to introduce additional interactions, such as hydrogen bonds or polar interactions, with the target protein. nih.gov
Structure-based drug design is another powerful approach. If the three-dimensional structure of the target protein is known, molecular docking studies can be performed to predict the binding mode of this compound and its analogs. These computational models can guide the design of new derivatives with optimized interactions with key amino acid residues in the active site. For instance, docking studies on novel 1,2,4-triazole derivatives have been used to rationalize their observed cytotoxic effects against cancer cell lines.
Finally, fragment-based drug design can be utilized. The this compound can be considered as being composed of two fragments: the 1,2,4-triazole-3-thiol core and the hexyl group. By identifying other fragments that bind to adjacent sites on the target, these can be linked to the core scaffold to create more potent and selective inhibitors. This approach was successfully used in the design of inhibitors for the annexin (B1180172) A2–S100A10 protein interaction, where a 1,2,4-triazole core was elaborated with various substituents to improve potency. nih.gov
The table below outlines rational design strategies based on SAR principles for 3-thio-1,2,4-triazole derivatives targeting the somatostatin receptor-4 (SST4).
| Strategy | Rationale | Desired Outcome |
| Modify C3-thio substituent | Explore hydrophobic pocket | Enhance binding affinity |
| Vary N4-substituent | Optimize interactions with specific residues | Improve selectivity over other SST subtypes |
| Alter C5-substituent | Modulate electronic properties and conformation | Increase functional activity (e.g., cAMP inhibition) |
| Strategies derived from studies on 3-thio-1,2,4-triazole SST₄ agonists. rsc.orgdntb.gov.ua |
Through these iterative design, synthesis, and testing cycles, guided by SAR analysis, novel compounds based on the this compound scaffold can be developed with tailored biological activities.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3-hexylthio-1,2,4-triazole, DFT calculations offer a comprehensive analysis of its molecular orbitals, electrostatic potential, and chemical reactivity. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy. irjweb.comresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comirjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This charge transfer interaction within the molecule is a key factor in its potential bioactivity. For 1,2,4-triazole (B32235) derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the triazole ring and its substituents, indicating the regions of electrophilic and nucleophilic reactivity.
Table 1: Frontier Molecular Orbital Energies for a Representative 1,2,4-Triazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Note: The values presented are illustrative for a substituted 1,2,4-triazole and may not represent the exact values for this compound.
Determination of Molecular Electrostatic Potential (MEP) and Mulliken Charges
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack within a molecule. irjweb.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. Green regions represent neutral potential.
Mulliken charge analysis provides a quantitative measure of the charge distribution on each atom within the molecule. This analysis helps in understanding the electronic character of the atoms and their tendency to interact with other charged species.
Prediction of Chemical Reactivity Descriptors (Softness, Hardness, Electrophilicity)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative insights into the chemical reactivity and stability of a molecule. researchgate.net These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability and lower reactivity. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
These descriptors are instrumental in predicting the reactive behavior of this compound in various chemical environments.
Table 2: Predicted Chemical Reactivity Descriptors for a Representative 1,2,4-Triazole Derivative
| Descriptor | Value |
| Chemical Hardness (η) | 2.81 eV |
| Chemical Softness (S) | 0.356 eV⁻¹ |
| Electronegativity (χ) | 4.04 eV |
| Electrophilicity Index (ω) | 2.91 eV |
Note: The values presented are illustrative for a substituted 1,2,4-triazole and may not represent the exact values for this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein or enzyme, to form a stable complex. ijcrcps.compensoft.net This method is widely used in drug discovery to understand the binding mechanisms and to predict the binding affinity of potential drug candidates.
Elucidation of Ligand-Enzyme Binding Modes
For this compound, molecular docking simulations can elucidate its binding mode within the active site of a target enzyme. These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. prolekare.czijper.org The 1,2,4-triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or donor, which is a crucial aspect of its interaction with biological targets. irjweb.com The hexylthio group can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site.
By visualizing the docked conformation, researchers can understand the structure-activity relationship and design more potent and selective inhibitors. For instance, docking studies of 1,2,4-triazole derivatives against enzymes like aromatase and tubulin have provided insights into their potential anticancer activities. ijcrcps.com
Prediction of Binding Affinity (Gibbs Free Energy)
A key outcome of molecular docking is the prediction of the binding affinity, often expressed as the Gibbs free energy of binding (ΔG). pensoft.net A more negative ΔG value indicates a stronger and more stable interaction between the ligand and the enzyme. ijcrcps.com Docking software calculates a scoring function to estimate this binding energy, taking into account the various intermolecular interactions.
The predicted binding affinity helps in ranking potential drug candidates and prioritizing them for further experimental testing. For example, in silico studies on 1,2,4-triazole derivatives have demonstrated a correlation between their calculated binding energies and their observed biological activities. pensoft.netijper.org
Table 3: Illustrative Molecular Docking Results for a 1,2,4-Triazole Derivative with a Target Enzyme
| Parameter | Value |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Interacting Residues | TYR234, LYS118, PHE430 |
| Types of Interactions | Hydrogen bond with LYS118, Pi-Pi stacking with TYR234 |
Note: The values and interacting residues presented are hypothetical and serve to illustrate the type of data obtained from molecular docking simulations.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound "this compound" that directly corresponds to the requested sections on computational chemistry and molecular modeling.
Detailed studies concerning the identification of its key active site residues, molecular dynamics simulations to investigate ligand-protein complex stability, or in silico ADME/Tox predictions for this compound have not been published in accessible databases.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict requirements of the provided outline for this specific compound. The information necessary to generate content for the following sections is not available:
In Silico ADME/Tox Predictions (Pre-ADMET)
Assessment of Potential Toxicity and Pharmacokinetic Properties
While extensive research exists on the computational analysis of other derivatives within the 1,2,4-triazole class, applying that data to this compound would be scientifically inaccurate and violate the instructions to focus solely on the specified compound.
Advanced Synthetic Methodologies for this compound Analogues
The synthesis of 1,2,4-triazole derivatives has traditionally involved multi-step reactions. zsmu.edu.ua However, there is a growing emphasis on developing more efficient, cost-effective, and environmentally friendly synthetic methods.
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in this regard. It can significantly shorten reaction times, reduce pollution, and often leads to higher yields compared to conventional heating methods. mdpi.comsemanticscholar.org This technique has been successfully used for the synthesis of thioether derivatives containing a 1,2,4-triazole moiety. mdpi.com
Other green chemistry approaches include the use of eco-friendly solvents and catalysts. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing the need for purification of intermediates and minimizing solvent usage. isres.org These sustainable methodologies are crucial for the future large-scale and environmentally responsible production of this compound analogues for various applications.
Advancements in this compound Research: Applications and Future Prospects
The heterocyclic compound this compound is a member of the broader class of 1,2,4-triazole derivatives, which are foundational scaffolds in medicinal chemistry and materials science. Research into this specific molecule and its related structures is paving the way for new therapeutic agents and applications. This article delves into the key areas of ongoing research, focusing on process optimization, mechanistic understanding, and the development of novel compounds with enhanced functionalities.
Q & A
Basic Questions
Q. How can the synthesis of 3-Hexylthio-1,2,4-triazole be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions using absolute ethanol as the solvent, glacial acetic acid as a catalyst (5 drops per 0.001 mol reactant), and reflux for 4 hours. Post-reaction, reduce pressure to evaporate solvent and filter the solid product. Purification steps, such as recrystallization or column chromatography, should be applied to remove unreacted precursors or byproducts. Variations in substituted benzaldehyde (e.g., electron-withdrawing groups) may influence yield and require tailored reflux times .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hexylthio group integration.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).
- X-ray Crystallography : For definitive structural elucidation (if single crystals are obtainable) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats.
- Ventilation : Use local exhaust systems to limit vapor exposure.
- Storage : Keep in airtight, light-resistant containers (polyethylene/polypropylene) at <25°C, away from oxidizers .
- Spill Management : Collect spills in sealed containers; avoid environmental release .
Q. How can a quantification method for this compound in complex matrices be validated?
- Methodological Answer : Validate using parameters from pharmacopeial standards:
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference from impurities (<1% contribution to optical density) |
| Linearity | R² ≥ 0.998 over 80–120% target concentration |
| Accuracy | Recovery 98–102% |
| Robustness | Tolerates ±10% variation in solvent ratio |
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in biological systems?
- Methodological Answer : Perform DFT calculations to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate binding interactions with biological targets (e.g., enzyme active sites) using software like Gaussian or ORCA.
- Compare theoretical results with experimental data (e.g., X-ray crystallography or inhibition assays) to validate models .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, halogenation) to isolate contributing factors.
- Meta-Analysis : Cross-reference data across studies to identify outliers or methodological biases .
Q. What molecular mechanisms explain the corrosion inhibition properties of this compound on metal alloys?
- Methodological Answer :
- Adsorption Studies : Use electrochemical impedance spectroscopy (EIS) to measure adsorption efficiency on surfaces like aluminium.
- Theoretical Modeling : Apply molecular dynamics simulations to assess adsorption energy and orientation (e.g., flat vs. vertical alignment on metal surfaces).
- Surface Analysis : Augment with scanning electron microscopy (SEM) to visualize protective film formation .
Q. How does the hexylthio substituent influence the photostability of this compound under UV exposure?
- Methodological Answer :
- Conduct accelerated UV stability tests (e.g., ICH Q1B guidelines) with HPLC monitoring of degradation products.
- Compare with shorter-chain analogs (e.g., methylthio derivatives) to isolate steric or electronic effects.
- Use computational tools to model bond dissociation energies of the C-S linkage under UV stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
